5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine

Description

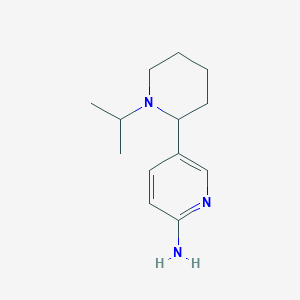

5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a piperidine ring substituted with an isopropyl group at the 1-position and an amine group at the 2-position of the pyridine core. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogs like 5-(4-methylpiperazin-1-yl)pyridin-2-amine .

Propriétés

Formule moléculaire |

C13H21N3 |

|---|---|

Poids moléculaire |

219.33 g/mol |

Nom IUPAC |

5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C13H21N3/c1-10(2)16-8-4-3-5-12(16)11-6-7-13(14)15-9-11/h6-7,9-10,12H,3-5,8H2,1-2H3,(H2,14,15) |

Clé InChI |

LSKYTWZYNWVZJE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N1CCCCC1C2=CN=C(C=C2)N |

Origine du produit |

United States |

Méthodes De Préparation

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale consiste à mettre à l'échelle les méthodes de synthèse en laboratoire, à optimiser les conditions réactionnelles et à garantir la pureté du produit final par des techniques telles que la chromatographie liquide haute performance (HPLC) et la chromatographie en phase gazeuse (GC) .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 5-(1-Isopropylpipéridin-2-yl)pyridin-2-amine a plusieurs applications de recherche scientifique, notamment :

Chimie médicinale : Elle est utilisée comme un élément de base pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.

Synthèse organique : Le composé sert d'intermédiaire polyvalent dans la synthèse de molécules organiques complexes.

Études biologiques : Elle est utilisée dans des études portant sur l'activité biologique des dérivés de la pipéridine, notamment leur potentiel en tant qu'inhibiteurs enzymatiques et modulateurs de récepteurs.

Applications industrielles : Le composé est utilisé dans le développement d'agrochimiques et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de la 5-(1-Isopropylpipéridin-2-yl)pyridin-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier à certains récepteurs et enzymes, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modulation des voies de signalisation des récepteurs.

Applications De Recherche Scientifique

Chemical Overview

- Molecular Formula: C13H21N3

- Molecular Weight: 219.33 g/mol

- Structure: The compound features a pyridine ring substituted with a piperidine moiety at the 5-position, along with an isopropyl group attached to the piperidine nitrogen.

Scientific Research Applications

5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine has several notable applications:

Medicinal Chemistry

The compound is utilized as a building block for synthesizing pharmaceutical agents, particularly those targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for drug development aimed at treating conditions such as depression and anxiety disorders.

Organic Synthesis

As a versatile intermediate, it plays a crucial role in the synthesis of complex organic molecules. It can participate in various chemical reactions, including oxidation and reduction processes, leading to the formation of diverse products.

Biological Studies

Research has focused on its biological activity, particularly its potential as an enzyme inhibitor and receptor modulator. Studies investigating its binding affinity to specific targets have employed techniques such as radiolabeled binding assays and enzyme activity assays.

Industrial Applications

Beyond medicinal uses, this compound is also explored in developing agrochemicals and other industrial chemicals due to its chemical stability and reactivity.

Case Studies and Experimental Data

Several studies have documented the effects of this compound:

Antitumor Activity

In vitro assays have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies showed effective inhibition of cell growth in specific cancer types.

Neuropharmacological Effects

Research indicates that it may influence neurotransmitter systems, providing therapeutic benefits in neurodegenerative diseases. Its interactions with serotonin and dopamine receptors are particularly noteworthy.

Cell Cycle Regulation

Preliminary data suggest that it may affect cell cycle checkpoints, which is critical for developing cancer therapies. Such modulation could lead to enhanced efficacy of existing treatments or novel therapeutic strategies.

Mécanisme D'action

The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent groups on the piperidine/piperazine ring or pyridine core, impacting physicochemical properties and biological activity.

Physicochemical Properties

- Lipophilicity (LogP) : The isopropyl group in this compound likely increases LogP compared to unsubstituted analogs (e.g., 5-(piperidin-3-ylmethyl)pyridin-2-amine), influencing pharmacokinetics .

- Solubility : Piperazine-containing analogs (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) show improved aqueous solubility due to the basic nitrogen in piperazine .

Activité Biologique

5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an isopropylpiperidine moiety. This structural arrangement is significant for its interaction with biological targets, particularly within the central nervous system and in various receptor systems.

Structural Formula

This formula indicates the presence of two nitrogen atoms, which are crucial for its biological activity.

Antagonistic Properties

Research has demonstrated that this compound exhibits antagonistic activity at various receptors, including:

- Histamine H1 Receptor : It has been noted for its ability to antagonize histamine-induced responses, which is critical in treating allergic reactions and other histamine-related conditions .

Antiviral Activity

In vitro studies suggest that derivatives of compounds similar to this compound have shown promising antiviral activity against various viruses, including dengue and influenza. For example, some derivatives exhibited IC50 values in the low micromolar range, indicating effective inhibition of viral replication with minimal cytotoxicity .

Anticancer Potential

The compound has also been investigated for its anticancer properties . A related study found that certain pyridine derivatives had IC50 values ranging from 0.69 to 22 mM against different cancer cell lines, suggesting a potential role in cancer therapy .

The mechanisms underlying the biological activities of this compound include:

- Receptor Binding : The compound's ability to bind to specific receptors influences various physiological responses.

- Inhibition of Viral Replication : The compound appears to act at an early stage of the viral lifecycle, reducing the production of infectious virions .

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and interference with tubulin polymerization .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Histamine H1 Antagonism | H1 Receptor | Not specified | |

| Antiviral Activity | Dengue Virus | 3.03 | |

| Anticancer Activity | Various Cancer Cell Lines | 0.69 - 22 |

Detailed Findings

A study published in MDPI highlighted the significant inhibitory effects of similar compounds on viral replication, emphasizing their potential therapeutic roles in infectious diseases . Another investigation into anticancer properties revealed that certain derivatives could outperform established treatments like Pirfenidone in specific assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.